Isoxsuprine

tocolysis preterm labor uterine smooth muscle

Isoxsuprine is a unique dual-mechanism vasodilator: it acts as an α1-adrenoceptor antagonist with low-potency β-adrenoceptor agonism, yielding tissue-selective vasodilation preferential to skeletal muscle over cutaneous arteries. Its racemic mixture exhibits stereoselective pharmacology—the (-)-enantiomer preferentially binds α1-receptors, while the (+)-enantiomer binds β-receptors with affinity comparable to propranolol. These properties make it an essential reference compound for investigating enantiomer-specific adrenoceptor signaling, tocolytic structure-activity relationships (70% success rate vs. 81.25% for nifedipine), and peripheral perfusion models where pure β2-agonists are insufficient. Supplied as ≥98% purity free base for reproducible experimental outcomes.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
CAS No. 395-28-8
Cat. No. B1203651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxsuprine
CAS395-28-8
SynonymsDuvadilan
Hydrochloride, Isoxsuprine
Isoxsuprine
Isoxsuprine Hydrochloride
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O
InChIInChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3/t13-,14-,18-/m1/s1
InChIKeyBMUKKTUHUDJSNZ-HBUWYVDXSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxsuprine (CAS 395-28-8) for Research and Industrial Procurement: Product Specifications and Baseline Characteristics


Isoxsuprine (CAS 395-28-8) is a beta-adrenergic receptor agonist that also exhibits alpha-1 adrenoceptor antagonist activity, causing direct relaxation of vascular and uterine smooth muscle [1]. As a small molecule vasodilator with the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol, isoxsuprine is characterized by its dual adrenoceptor modulation profile [2]. It demonstrates greater vasodilating action on arteries supplying skeletal muscle than on those supplying skin, a tissue-selective property that distinguishes it from non-selective vasodilators [1]. The compound exists as a racemic mixture of stereoisomers, with the (-)-enantiomer showing preferential alpha-adrenoceptor affinity while the (+)-enantiomer exhibits beta-adrenoceptor binding comparable to propranolol [3].

Why Isoxsuprine Cannot Be Simply Substituted with Other Beta-Adrenergic Agonists in Research Protocols


Generic substitution among beta-adrenergic agonists is not scientifically justified due to substantial differences in receptor selectivity profiles, potency ratios, and tissue-specific effects that vary by orders of magnitude between structurally related compounds. Isoxsuprine exhibits a unique dual-mechanism profile: it functions as an alpha-1 selective adrenoceptor antagonist with very low potency and efficacy as a beta-adrenoceptor agonist in functional bioassays, a pharmacological signature that differs fundamentally from pure beta-2 agonists such as ritodrine, salbutamol, or terbutaline [1]. The stereoselective nature of isoxsuprine's adrenoceptor interactions—where (-)-isoxsuprine has higher affinity for alpha-adrenoceptors while (+)-isoxsuprine competes for beta-adrenoceptors with affinity similar to propranolol—further complicates interchangeability [2]. These mechanistic distinctions translate into quantifiable differences in both efficacy and adverse effect profiles across preclinical and clinical settings, as detailed in the evidence below.

Isoxsuprine vs. Comparators: Quantitative Evidence Guide for Scientific Selection


In Vitro Tocolytic Potency: Isoxsuprine is Approximately 10-Fold Less Potent than Ritodrine in Isolated Uterine Tissue

In a direct head-to-head comparison using isolated rat uterus preparations (19-20 days of gestation), ritodrine suppressed spontaneous movements and evoked contractile responses at concentrations of 10^-9 to 10^-6 M, whereas isoxsuprine required approximately 10-fold higher concentrations to achieve comparable suppression [1]. This quantitative difference in tocolytic potency was consistently observed across multiple experimental conditions and was further validated in vivo, where intravenous administration to pregnant rats and rabbits yielded the potency ranking: isoproterenol > ritodrine > isoxsuprine [1].

tocolysis preterm labor uterine smooth muscle beta-adrenergic agonist

Clinical Tocolysis Failure Rates: Ritodrine Demonstrates Superior Efficacy with 6.5% vs. 22.22% Failure Rate

A prospective observational clinical study directly compared the efficacy and safety of isoxsuprine (10 mg orally every 8 hours) versus ritodrine (10 mg initial intravenous infusion followed by oral 5-10 mg every 8 hours) in patients with preterm labor requiring uterine tocolysis. The failure rate for isoxsuprine was 22.22% compared to only 6.5% for ritodrine, representing a 3.4-fold higher failure rate with isoxsuprine [1]. Maternal cardiac side effects were also significantly more frequent with isoxsuprine than with ritodrine [1]. The study concluded that ritodrine is more effective and safer than isoxsuprine for suppressing preterm labor, with the economic advantage of isoxsuprine's lower acquisition cost being offset by its higher failure rate and associated morbidity [1].

clinical trial preterm labor tocolysis efficacy

Vasodilatory Mechanism Divergence: Isoxsuprine Acts Primarily via Alpha-1 Blockade, Not Beta-Agonism, in Equine Digital Arteries

Functional studies in isolated equine digital artery preparations reveal that isoxsuprine's vasodilatory effect is primarily mediated through alpha-adrenoceptor blockade rather than beta-adrenoceptor agonism. Isoxsuprine demonstrates potent vasodilation of noradrenaline-precontracted arterial smooth muscle with a log EC50 of -6.33 (95% CI: -5.98 to -6.68) [1]. However, its affinity for beta-adrenoceptors is 100 times lower than that of the pure beta-agonist isoprenaline when tested on fowl caecum preparations that possess a large beta-adrenoceptor population [1]. The alpha-1 antagonist potency of isoxsuprine (pK(B) = 6.90) is 14 times lower than that of the selective alpha-1 antagonist prazosin (pK(B) = 8.04), confirming its moderate alpha-blocking activity [1].

vasodilation alpha-adrenoceptor antagonist equine vascular smooth muscle

Tocolytic Efficacy vs. Nifedipine: Calcium Channel Blocker Achieves 81.25% Success vs. 70% for Isoxsuprine

A prospective randomized clinical trial comparing the beta-mimetic isoxsuprine with the calcium channel antagonist nifedipine found that 81.25% of patients receiving nifedipine achieved successful tocolysis compared to 70% of those receiving isoxsuprine [1]. The mean prolongation of pregnancy was 25 ± 19.85 days with nifedipine versus 19.18 ± 17.82 days with isoxsuprine, indicating a 5.82-day longer average prolongation with the calcium channel blocker [1]. Maternal side effects including hypotension and tachycardia were similar in both groups, though a subsequent larger study (n=90) confirmed that nifedipine produced fewer side effects than isoxsuprine, specifically lower rates of headache (8.9%), tachycardia (3.3%), and palpitation (3.3%) [2].

nifedipine calcium channel blocker preterm labor tocolysis

Cerebral vs. Peripheral Blood Flow: Isoxsuprine and Nylidrin Both Increase Peripheral but Reduce Cerebral Blood Flow

In a direct comparative hemodynamic study measuring both cerebral and peripheral blood flow following parenteral administration, both isoxsuprine hydrochloride and nylidrin hydrochloride were found to increase peripheral circulation (measured via femoral blood flow) while simultaneously reducing cerebral blood flow [1]. This peripheral-selective vasodilation with paradoxical reduction in cerebral perfusion distinguishes these agents from established cerebral vasodilators such as inhaled 5% carbon dioxide, which increases cerebral blood flow [1]. The study concludes that neither isoxsuprine nor nylidrin should be used for the treatment of cerebrovascular disorders due to their cerebral blood flow-reducing effects [1].

cerebral blood flow peripheral vasodilation cerebrovascular hemodynamics

Fetal Hemodynamic Effects: Isoxsuprine Increases Umbilical Blood Flow and Fetal Heart Rate While Salbutamol Does Not

In a comparative study using near-term, nonlaboring chronic sheep preparations, both intravenous salbutamol and isoxsuprine infusions to the ewe significantly decreased uterine artery blood flow (UtBF) and mean maternal arterial pressure while inducing dose-related maternal tachycardia, hyperglycemia, and relative acidemia [1]. However, a critical differential effect was observed: during salbutamol infusions there were no significant changes in umbilical vein blood flow (UmBF), mean fetal arterial pressure, or fetal heart rate (FHR), whereas during isoxsuprine infusions, UmBF and FHR increased significantly [1]. This indicates that isoxsuprine, unlike the more selective beta-2 agonist salbutamol, exerts direct fetal hemodynamic effects that must be considered in experimental designs involving pregnancy models [1].

umbilical blood flow fetal hemodynamics beta-agonist pregnancy

Isoxsuprine Application Scenarios: Evidence-Based Research and Industrial Use Cases


Alpha-1 Adrenoceptor Antagonism Research in Vascular Smooth Muscle

Isoxsuprine is optimally suited for experimental systems requiring a compound with demonstrated alpha-1 adrenoceptor antagonist activity in vascular tissue, as confirmed by its log EC50 of -6.33 for vasodilation of noradrenaline-precontracted equine digital arteries and its 14-fold lower affinity for alpha-1 receptors compared to prazosin [1]. Unlike pure beta-2 agonists (e.g., salbutamol, ritodrine, terbutaline), isoxsuprine provides a dual-mechanism profile that enables investigation of the interplay between alpha-blockade and beta-agonism in smooth muscle relaxation [1].

Peripheral Vascular Disease Models Requiring Tissue-Selective Vasodilation

Isoxsuprine exhibits greater vasodilating action on arteries supplying skeletal muscle than on those supplying skin, a tissue-selective property documented in authoritative pharmacological databases [1]. Direct hemodynamic studies confirm that isoxsuprine increases peripheral circulation (femoral blood flow) while paradoxically reducing cerebral blood flow, distinguishing it from cerebral vasodilators [2]. This peripheral selectivity makes isoxsuprine appropriate for research in intermittent claudication and skeletal muscle perfusion models.

Comparative Tocolytic Pharmacology Studies

Isoxsuprine serves as an important comparator in tocolytic research protocols, with established quantitative benchmarks against multiple agents: it is approximately 10-fold less potent than ritodrine in vitro [1], produces a 22.22% clinical failure rate compared to 6.5% for ritodrine [2], and yields a 70% success rate compared to 81.25% for the calcium channel blocker nifedipine [3]. These well-characterized comparative data positions isoxsuprine as a reference standard for evaluating novel tocolytic candidates or investigating structure-activity relationships in uterine smooth muscle pharmacology.

Stereoselective Adrenoceptor Pharmacology Investigations

Isoxsuprine exists as a racemic mixture with well-characterized stereoselective pharmacology: the (-)-enantiomer demonstrates higher affinity for alpha-adrenoceptors, while the (+)-enantiomer competes for beta-adrenoceptors with affinity similar to propranolol [1]. This stereochemical differentiation provides a unique tool for researchers investigating enantiomer-specific adrenoceptor signaling, receptor subtype selectivity, and the functional consequences of stereoisomerism in beta-phenylethylamine derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxsuprine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.